molecular formula C19H34N2O4 B1381366 Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate CAS No. 1404196-69-5

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate

Cat. No.: B1381366
CAS No.: 1404196-69-5
M. Wt: 354.5 g/mol
InChI Key: BRLZCJUOAHCFRJ-UHFFFAOYSA-N
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Description

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate is a useful research compound. Its molecular formula is C19H34N2O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate (CAS Number: 1404196-69-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its activity as a GABAAR antagonist, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H34N2O4C_{19}H_{34}N_{2}O_{4} with a molecular weight of 350.49 g/mol. The compound features a spirocyclic structure that contributes to its unique biological activity.

Property Value
Molecular FormulaC₁₉H₃₄N₂O₄
Molecular Weight350.49 g/mol
CAS Number1404196-69-5
Storage ConditionsSealed, dry place
Purity≥97%

Research indicates that compounds with similar structural motifs, particularly those based on the diazaspiro framework, exhibit significant activity at the γ-aminobutyric acid type A receptors (GABAARs). These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system. This compound acts as a competitive antagonist at GABAARs, impacting various physiological processes including anxiety and seizure activity .

Pharmacological Studies

  • GABAAR Antagonism : Studies have shown that diazaspiro compounds can modulate GABAAR activity, influencing immune responses and potentially offering therapeutic benefits in conditions like asthma and inflammation .
  • Cellular Effects : The antagonistic action on GABAARs has been linked to altered macrophage function and T cell proliferation, suggesting a broader immunomodulatory effect .
  • In Vitro Testing : In vitro assays have demonstrated that related compounds exhibit low cellular membrane permeability while maintaining high binding affinity for GABAARs. This suggests potential for selective targeting in therapeutic applications .

Study on GABAAR Ligands

A significant study investigated various diazaspiro compounds, including derivatives of this compound. The findings highlighted the structure-activity relationship (SAR) of these compounds at GABAARs, revealing that modifications in the side chains can significantly affect binding affinities and biological outcomes .

Immunomodulatory Effects

Another investigation focused on the immunomodulatory effects of GABAAR antagonists in murine models. The study found that blocking GABAARs could enhance T cell responses during infections, indicating a potential application for these compounds in treating immune-related disorders .

Properties

IUPAC Name

ditert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O4/c1-17(2,3)24-15(22)20-12-9-19(10-13-20)8-7-11-21(14-19)16(23)25-18(4,5)6/h7-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLZCJUOAHCFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCN(C2)C(=O)OC(C)(C)C)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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